5-Hydroxy Propafenone Sulfate
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Overview
Description
5-Hydroxy Propafenone Sulfate: is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound, which exhibits pharmacological activity similar to the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary metabolic pathway of propafenone involves ring hydroxylation to form 5-Hydroxy Propafenone, primarily mediated by the cytochrome P450 2D6 enzyme . This hydroxylated metabolite can then be converted to its sulfate form through a sulfation reaction using sulfuric acid or a suitable sulfate donor under controlled conditions .
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone Sulfate typically involves large-scale synthesis of propafenone followed by its metabolic conversion using bioreactors containing cytochrome P450 enzymes. The hydroxylated product is then sulfated using chemical or enzymatic methods to obtain the final sulfate compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy Propafenone can undergo further oxidation to form various oxidative metabolites.
Reduction: The compound can be reduced back to propafenone under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidative metabolites of 5-Hydroxy Propafenone.
Reduction: Propafenone.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Hydroxy Propafenone Sulfate is used as a reference standard in analytical chemistry for the quantification of propafenone and its metabolites in biological samples .
Biology: The compound is studied for its effects on ion channels, particularly the HERG channels, which are critical for cardiac repolarization .
Medicine: this compound is investigated for its antiarrhythmic properties and its potential use in treating various cardiac arrhythmias .
Industry: The compound is used in the pharmaceutical industry for the development and testing of antiarrhythmic drugs .
Mechanism of Action
5-Hydroxy Propafenone Sulfate works by blocking sodium channels in cardiac muscle cells, leading to a decrease in excitability and conduction velocity. It also exhibits beta-adrenergic blocking activity, which contributes to its antiarrhythmic effects . The compound binds predominantly to the open state of the HERG channels, inhibiting the HERG current and affecting cardiac repolarization .
Comparison with Similar Compounds
Propafenone: The parent compound with similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: A metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness: 5-Hydroxy Propafenone Sulfate is unique due to its specific hydroxylation and sulfation, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and the parent compound .
Properties
Molecular Formula |
C21H27NO7S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H27NO7S/c1-2-12-22-14-18(29-30(25,26)27)15-28-21-11-9-17(23)13-19(21)20(24)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-23H,2,8,10,12,14-15H2,1H3,(H,25,26,27) |
InChI Key |
UUVDTMZGLJHIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OS(=O)(=O)O |
Origin of Product |
United States |
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